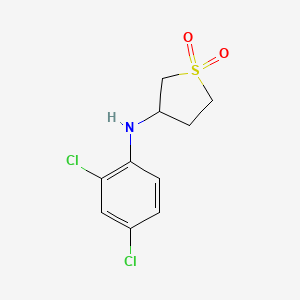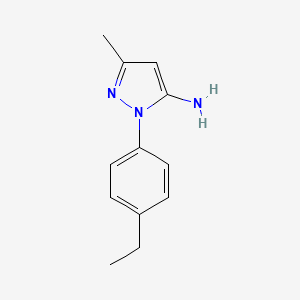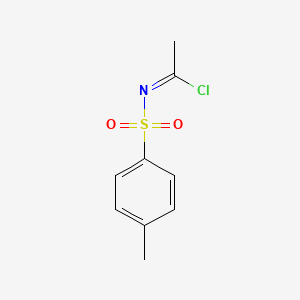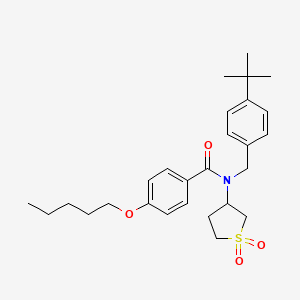
(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine is an organic compound with the molecular formula C13H16N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl ring and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl ring and subsequent introduction of the methanamine group. One common method involves the reaction of 4-isopropylthiazole-2-carboxylic acid with appropriate reagents to form the thiazole ring, followed by coupling with a phenyl derivative and reduction to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine: Similar structure but with a methoxy group instead of an isopropyl group.
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine is unique due to the presence of the isopropyl group on the thiazole ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different pharmacological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H16N2S |
|---|---|
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
[3-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H16N2S/c1-9(2)12-8-16-13(15-12)11-5-3-4-10(6-11)7-14/h3-6,8-9H,7,14H2,1-2H3 |
InChI-Schlüssel |
ZYWXKHKCKMPHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)






![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)

![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)

